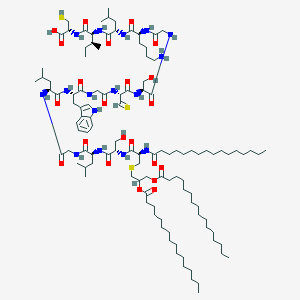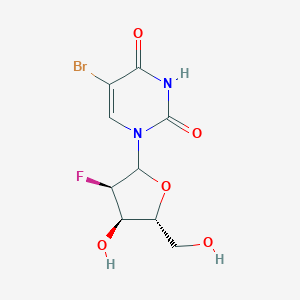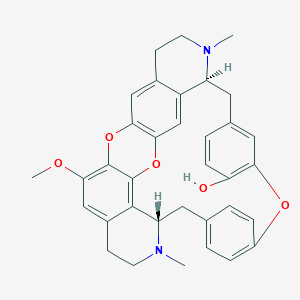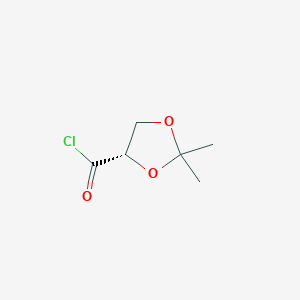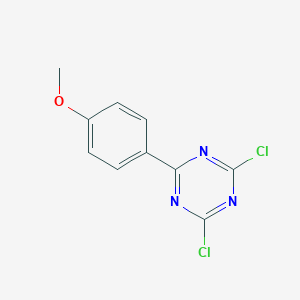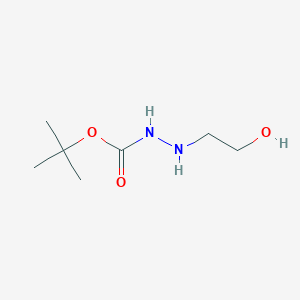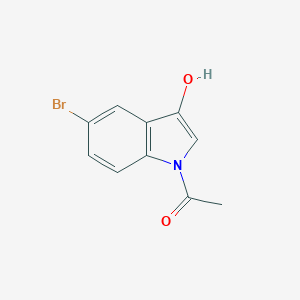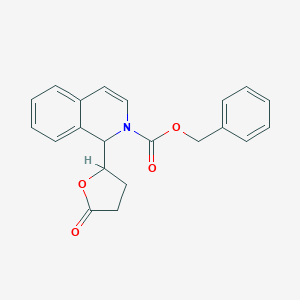
3-Tetradecylthiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategic functionalization to introduce alkyl chains at specific positions on the thiophene ring. For instance, the synthesis of poly(3-octadecylthiophene) involves the chemical and electrochemical polymerization of 3-octadecylthiophene, highlighting a method that could potentially be adapted for the synthesis of "3-Tetradecylthiophene" (Calado et al., 2008).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their electronic and optical properties. Research on tetra[2,3-thienylene], a thiophene-fused annulene, demonstrates the impact of thiophene ring fusion on molecular structure and subsequent electronic properties, which can be insightful for understanding the structural implications of substituting a tetradecyl chain at the 3-position of thiophene (Marsella et al., 2002).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, influenced by their unique electronic structures. For example, programmed synthesis techniques have been developed for the sequential C-H arylation of thiophenes, which could be applicable to the functionalization and further chemical manipulation of "this compound" (Yanagisawa et al., 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility and melting point, are significantly affected by the length and position of the alkyl chain. Studies on poly(3-alkylthiophenes) reveal that side-chain crystallization occurs in films when the alkyl groups contain 12 or more carbon atoms, which is relevant for understanding the physical properties of "this compound" (Hsu et al., 1993).
Chemical Properties Analysis
The chemical properties of "this compound," such as reactivity and stability, can be inferred from studies on similar thiophene derivatives. For instance, the synthesis and characterization of poly(3-hexylthiophene)-modified TiO2 highlight the photocatalytic activities of thiophene-based materials, suggesting potential chemical functionalities of "this compound" in various applications (Wang et al., 2009).
Scientific Research Applications
Thermochromism and Luminescence : 3-Tetradecylthiophene copolymers show reversible thermal behavior in electronic absorption, photoluminescence (PL), and electroluminescence (EL) spectra. Changes up to about 70 °C are linked to thermal motions of side chains, affecting π-conjugation (Lee, Kim, & Lee, 2001).
Side-chain Order : In unoriented films of poly(3-alkylthiophenes), side-chain crystallization occurs with alkyl groups containing 12 or more carbon atoms. The disordering of the side chain upon melting significantly affects the properties of materials like poly(this compound) (PTDT) (Hsu et al., 1993).
Electromechanical Actuators : Tetra(2,3-thienylene) and its derivatives, related to this compound, show potential as building blocks for single-molecule electromechanical actuators. Redox-induced dimensional changes are preserved upon dimerization, suggesting similar behavior in polymers (Marsella, Reid, Estassi, & Wang, 2002).
Conductivity and Thermopower : Different doping mechanisms applied to polythiophenes like poly 3-hexylthiophene (P3HT) and poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) reveal a relationship between thermopower and conductivity, suggesting their use in organic semiconductors for thermoelectrics (Glaudell, Cochran, Patel, & Chabinyc, 2015).
Polymer Assemblies on Carbon Nanotubes : The assembling behavior of thiophene-containing polymers, including poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene), on carbon nanotubes, indicates that polymer backbone rigidity and shape influence attachment modes and nanowire formation (Liu, Moo-Young, Mcinnis, Pasquinelli, & Zhai, 2014).
Doping Efficiency : Optical measurement techniques provide insights into the doping efficiency of materials like poly(3-hexylthiophene) solutions and thin films, with implications for their use in organic electronics (Wang, Duong, Vandewal, Rivnay, & Salleo, 2015).
Safety and Hazards
3-Tetradecylthiophene is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Mechanism of Action
Target of Action
It is known to be a component of poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2,-b]thiophene) (pbttt), which has been studied for its high hole mobility and ability to form large crystals
Mode of Action
In the context of pbttt, it is suggested that 3-tetradecylthiophene contributes to the high hole mobility and the formation of large crystals
Action Environment
It is known that the properties of pbttt, which contains this compound, can be influenced by the processing conditions
properties
IUPAC Name |
3-tetradecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h15-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEIOINMYGTXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-67-7 | |
| Record name | Thiophene, 3-tetradecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50565159 | |
| Record name | 3-Tetradecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110851-66-6 | |
| Record name | 3-Tetradecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


